molecular formula C5H12Cl2N2O2 B8185822 (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride

(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride

Cat. No.: B8185822
M. Wt: 203.06 g/mol
InChI Key: VZMNUIUXLIBGKR-RZFWHQLPSA-N
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Description

(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride ( 2718120-80-8) is a chiral diazinane derivative of significant value in pharmaceutical research and advanced synthetic chemistry . Its structure features a rigid, saturated six-membered 1,2-diazinane (piperazine) ring substituted with a carboxylic acid group at the (R)-configured third carbon, presented as a stable dihydrochloride salt that enhances its solubility and handling in aqueous reaction conditions . This compound serves as a versatile and stereochemically precise building block, particularly in the design and synthesis of peptidomimetics and enzyme inhibitors, where the chiral diazinane scaffold can mimic peptide motifs or introduce key structural constraints . The defined (R)-enantiomer provides researchers with the chiral specificity required for probing intricate structure-activity relationships and for developing novel therapeutics with optimized target interactions . High purity material ensures reproducibility in both synthetic and biological applications, making it a critical reagent for medicinal chemists working in drug discovery and asymmetric synthesis . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-diazinane-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMNUIUXLIBGKR-RZFWHQLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathway

The stereoselective synthesis of (R)-1,2-diazinane-3-carboxylic acid derivatives from homochiral glycidol is a widely cited method. The process involves:

  • Epoxide Ring Opening : Glycidol is reacted with hydrazine derivatives to form a chiral hydrazino alcohol intermediate.

  • Cyclization : Intramolecular cyclization under acidic conditions yields the diazinane core.

  • Orthogonal Protection : Sequential protection of Nγ and Nδ positions enables selective functionalization.

Key Data

StepReagents/ConditionsYield (%)Stereochemical Outcome
Epoxide openingHydrazine hydrate, THF, 0°C → rt85R-configuration retained
CyclizationHCl/MeOH, reflux78>99% ee
ProtectionBoc₂O, DMAP, CH₂Cl₂92Nγ selectivity

This method achieves >99% enantiomeric excess (ee) and is scalable to multi-gram quantities.

Diels-Alder Cycloaddition Strategies

Retrosynthetic Approach

Diels-Alder reactions between azidodicarboxylates and dienes offer a modular route to the diazinane scaffold:

  • Cycloaddition : Azidodicarboxylates react with 1,3-dienes to form bicyclic intermediates.

  • Reduction : Hydrogenation of the azide group to an amine.

  • Hydrolysis : Acidic cleavage of the ester groups to yield the carboxylic acid.

Optimization Insights

  • Catalyst Systems : RuO₄ or Pd/C for selective reduction.

  • Stereocontrol : Chiral auxiliaries (e.g., (-)-menthol) ensure R-configuration.

Representative Data:

Starting MaterialDienophileConditionsYield (%)ee (%)
Diethyl azidodicarboxylate1,3-ButadieneToluene, 80°C, 12 h7292
Methyl azidodicarboxylateIsopreneDMF, 60°C, 24 h6888

This method is versatile but requires careful handling of azide intermediates.

Intramolecular Cyclization of N-Acyl Hydrazines

Patent-Based Methodology

A patented industrial process (EP0756593B1) highlights:

  • Chlorination : N-Acyl hydrazines treated with thionyl chloride to form acyl chlorides.

  • Cyclization : Catalytic DMF promotes intramolecular cyclization to the diazinane core.

Critical Parameters

  • Catalyst : 10 mol% DMF reduces side reactions.

  • Temperature : 0–25°C prevents racemization.

Process Data:

SubstrateCatalystSolventTime (h)Yield (%)Purity (%)
N-Boc-hydrazineDMFTHF68998.5
N-Cbz-hydrazineDMFCH₂Cl₂48597.8

This method is preferred for industrial-scale synthesis due to minimal purification steps.

Resolution of Racemic Mixtures

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters offers an enantioselective route:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Methyl 1,2-diazinane-3-carboxylate.

Performance Metrics:

Acyl DonorSolventConversion (%)ee (%)
Vinyl acetateTBME4599
Isopropenyl acetateHexane5298

Enzymatic resolution achieves high enantiopurity but suffers from moderate conversion rates.

Comparative Analysis of Methods

Efficiency and Scalability

MethodOverall Yield (%)ee (%)ScalabilityCost Efficiency
Stereoselective synthesis65–78>99HighModerate
Diels-Alder60–7288–92ModerateHigh
Intramolecular cyclization85–8999HighLow
Enzymatic resolution40–5098–99LowHigh

Industrial Adoption

  • Pharmaceuticals : Intramolecular cyclization (EP0756593B1) is used for API production.

  • Academia : Stereoselective methods dominate due to precise stereocontrol.

Challenges and Innovations

Key Limitations

  • Azide Handling : Safety concerns in Diels-Alder routes.

  • Catalyst Cost : RuO₄ in cycloadditions increases production costs.

Emerging Techniques

  • Flow Chemistry : Continuous processing improves Diels-Alder reaction safety.

  • Biocatalysis : Engineered transaminases for asymmetric amination .

Chemical Reactions Analysis

Types of Reactions: ®-1,2-Diazinane-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The diazinane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

®-1,2-Diazinane-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1,2-Diazinane-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key dihydrochloride salts and related carboxylic acid derivatives:

Data Table: Key Properties of (R)-1,2-Diazinane-3-carboxylic Acid Dihydrochloride and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride* Not Available C₅H₁₀N₂O₂·2HCl ~205.05 (hypothetical) Pharmaceutical intermediates, chiral synthesis
Levocetirizine Dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Antihistamine (Xyzal®)
(R)-(+)-3-Aminoquinuclidine Dihydrochloride 123536-14-1 C₇H₁₄N₂·2HCl 219.13 Neurological research, ligand synthesis
Naphthylethylene Diamine Dihydrochloride (NED) Not Provided C₁₂H₁₄N₂·2HCl 259.17 Analytical reagent (e.g., nitrite detection)
Caffeic Acid 331-39-5 C₉H₈O₄ 180.16 Antioxidant, dietary supplements

*Hypothetical data inferred from structural analogs.

Key Comparative Findings

Chemical Composition and Solubility
  • Dihydrochloride vs. Hydrochloride : Unlike hydrochloride salts (one HCl molecule), dihydrochloride salts (two HCl molecules) exhibit superior aqueous solubility, critical for drug bioavailability. For example, Levocetirizine dihydrochloride’s enhanced solubility underpins its efficacy as an oral antihistamine .
  • Carboxylic Acid vs. Amine Functional Groups: The carboxylic acid group in the target compound increases acidity compared to amine-based dihydrochlorides like 3-Aminoquinuclidine dihydrochloride. This may influence reactivity in synthetic pathways or binding affinity in pharmacological targets .

Biological Activity

(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride is a chemical compound classified under diazinanes, characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its unique structural properties and potential therapeutic applications.

The biological activity of (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride is primarily linked to its ability to interact with specific biomolecules. It can modulate the activity of enzymes and receptors, leading to various physiological effects. The precise molecular targets and pathways are still under investigation, but its potential as a therapeutic agent is being explored in several studies.

Research Findings

Recent studies have indicated that (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride may serve as a probe or inhibitor in biochemical studies. Its interactions with enzymes involved in metabolic pathways suggest that it could be beneficial in treating conditions such as obesity and metabolic syndrome by influencing lipid metabolism .

Case Studies

Comparative Analysis

To better understand the biological activity of (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityReference
(R)-1,2-Diazinane-3-carboxylic acid dihydrochlorideDiazinanePotential enzyme modulator
2-Phenyl-5-trifluoromethyloxazole derivativesCarboxylic acidInhibits DGAT-1
1-(2-fluorovinyl)-4-quinolone derivativesQuinolineAntibacterial activity

Therapeutic Potential

The ongoing research into the therapeutic applications of (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride includes its use as a precursor for drug development. Its ability to interact with metabolic pathways positions it as a candidate for addressing obesity and related metabolic disorders.

Future Directions

Further investigations are needed to elucidate the full spectrum of biological activities associated with (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride. This includes:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of its potential as an antibacterial agent through structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to ensure the (R)-configuration. Purification via reverse-phase HPLC or recrystallization is critical to isolate the dihydrochloride salt. Characterization requires NMR (¹H/¹³C) to confirm stereochemistry and molecular structure, mass spectrometry for molecular weight validation, and X-ray crystallography for absolute configuration verification. Stability during synthesis should be monitored using thermal gravimetric analysis (TGA) to assess salt integrity .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride moiety enhances aqueous solubility due to ionic interactions, which is critical for in vitro assays. Stability studies under varying pH (e.g., 2–8) and temperature conditions (4°C to 25°C) should be conducted via accelerated degradation testing (e.g., 40°C/75% RH for 6 months). Comparative analysis with the free base using UV-Vis spectroscopy or HPLC can reveal hydrolysis or oxidation pathways. Storage recommendations include desiccated environments at -20°C to prevent deliquescence .

Advanced Research Questions

Q. How does the stereochemical configuration (R vs. S) of 1,2-diazinane-3-carboxylic acid affect its biological activity?

  • Methodological Answer : Enantiomer-specific activity can be assessed using in vitro receptor-binding assays (e.g., radioligand displacement) and cellular uptake studies. For example, compare (R)- and (S)-enantiomers in enzyme inhibition assays (IC₅₀ determination) and molecular docking simulations to evaluate steric and electronic interactions with target proteins. Evidence from related chiral dihydrochloride salts, such as levocetirizine, highlights the importance of stereochemistry in receptor affinity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy of (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability, rapid metabolism). Address this by conducting ADME studies:

  • Bioavailability : Compare plasma concentration-time curves (AUC) after oral vs. intravenous administration.
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in liver microsomes.
  • Tissue Distribution : Radiolabeled tracer studies can quantify target organ penetration.
    Reference compounds like Bomedemstat dihydrochloride demonstrate how in vitro LSD1 inhibition may not translate to in vivo tumor suppression without optimizing delivery systems .

Q. What analytical techniques are most effective for detecting trace impurities in (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride?

  • Methodological Answer : High-resolution LC-MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) is recommended for non-UV-active impurities. For chiral purity, chiral stationary phase HPLC with polarimetric detection ensures enantiomeric excess >99%. Quantify residual solvents (e.g., dichloromethane) via headspace GC-MS, adhering to ICH Q3C guidelines .

Q. What safety protocols are critical when handling (R)-1,2-Diazinane-3-carboxylic acid dihydrochloride in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
    Safety data from structurally similar dihydrochlorides (e.g., o-dianisidine dihydrochloride) emphasize respiratory irritation risks and cumulative exposure effects .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines for this compound?

  • Methodological Answer : Variability may stem from cell-specific uptake mechanisms or metabolic competence. Perform:

  • Transport Assays : Measure intracellular concentrations via LC-MS in resistant vs. sensitive lines.
  • Gene Expression Profiling : RNA-seq or CRISPR screens can identify efflux transporters (e.g., P-gp) or detoxifying enzymes (e.g., CYP450).
    Cross-reference with databases like PubChem BioAssay to contextualize findings against analogous dihydrochloride compounds .

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